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Compound of Interest

Compound Name: 4,5-Difluoro-2-methylphenol

Cat. No.: B1354852 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Difluoro-2-methylphenol is a fluorinated aromatic compound with significant

potential as a building block in medicinal chemistry and materials science. The introduction of

fluorine atoms can profoundly alter a molecule's pharmacokinetic and electronic properties,

making precise structural verification paramount. In the absence of publicly available

experimental spectra, this guide provides a comprehensive, in-depth analysis of the predicted

spectroscopic data for 4,5-Difluoro-2-methylphenol (CAS: 704884-76-4). By applying

fundamental principles of spectroscopy and referencing data from analogous structures, we

offer a robust theoretical framework for ¹H NMR, ¹³C NMR, IR, and MS analysis. This document

is intended to serve as a vital reference for researchers synthesizing or utilizing this compound,

enabling them to anticipate spectral features and confirm its identity.

Introduction and Molecular Structure
4,5-Difluoro-2-methylphenol belongs to the cresol family, distinguished by two fluorine atoms

on the benzene ring. This substitution pattern breaks the molecule's symmetry and introduces

complex spin-spin coupling, making its spectral analysis a non-trivial but informative exercise.

Understanding these spectroscopic signatures is a critical first step in any research and

development pipeline.

Molecular Details:

Molecular Formula: C₇H₆F₂O
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Molecular Weight: 144.12 g/mol

Structure: (Illustrative structure) C1: -OH, C2: -CH₃, C4: -F, C5: -F

Predicted Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules. The following predictions are based on established substituent effects, spin-spin

coupling principles, and data from similar compounds like 2,4-difluorophenol and 2,3-

difluorotoluene.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one

in the aliphatic region, in addition to the phenolic proton.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Expected
Couplings

~ 6.95 d (doublet) 1H H-6

This proton is

ortho to the

methyl group and

meta to the C5-

Fluorine. It will

be split primarily

by the adjacent

H-3 proton. A

smaller long-

range coupling to

F-5 might be

observed.

Expected J(H,H)

≈ 8.5 Hz.

~ 6.80 d (doublet) 1H H-3

This proton is

ortho to the C4-

Fluorine and will

be significantly

split by it. It is

also coupled to

the adjacent H-6

proton. This

signal is

expected to be

the most

downfield due to

the deshielding

effect of the

ortho fluorine.

Expected J(H,F)

≈ 9-11 Hz,

J(H,H) ≈ 8.5 Hz.
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~ 5.50 s (singlet, broad) 1H -OH

The phenolic

proton signal is

typically broad

and its chemical

shift is highly

dependent on

concentration

and solvent. It

generally does

not couple with

other protons.

~ 2.25 s (singlet) 3H -CH₃

The methyl

protons are not

coupled to any

adjacent protons,

resulting in a

singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. A key

feature will be the splitting of these signals due to coupling with the fluorine atoms (C-F

coupling). The magnitude of the coupling constant (J) is dependent on the number of bonds

separating the carbon and fluorine atoms.[3][4]
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Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity (C-F
Coupling)

Assignment
Rationale and
Expected
Couplings

~ 150
dd (doublet of

doublets)
C-5

Directly bonded to

fluorine (¹JCF) and

two bonds from the

other fluorine (²JCF).

Expected ¹J(C,F) ≈

240-250 Hz, ²J(C,F) ≈

15-25 Hz.

~ 147
dd (doublet of

doublets)
C-4

Directly bonded to

fluorine (¹JCF) and

two bonds from the

other fluorine (²JCF).

Expected ¹J(C,F) ≈

240-250 Hz, ²J(C,F) ≈

15-25 Hz.

~ 145
dd (doublet of

doublets)
C-1

Two bonds away from

F-5 (²JCF) and three

bonds away from F-4

(³JCF). Expected

²J(C,F) ≈ 10-20 Hz,

³J(C,F) ≈ 5-10 Hz.

~ 125
dd (doublet of

doublets)
C-2

Three bonds away

from both F-4 and F-5

(³JCF). Expected

³J(C,F) ≈ 3-8 Hz for

both couplings.

~ 118 d (doublet) C-6

Two bonds away from

F-5 (²JCF). Expected

²J(C,F) ≈ 15-25 Hz.

~ 108 d (doublet) C-3

Two bonds away from

F-4 (²JCF). Expected

²J(C,F) ≈ 15-25 Hz.
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~ 16 q (quartet, from ¹JCH) -CH₃

This aliphatic carbon

is upfield. In a coupled

spectrum, it would

appear as a quartet

due to the three

attached protons. It

may show a small

long-range coupling to

the ortho fluorine

atoms.

Predicted Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

vibrational frequencies. The predictions are based on standard group frequency charts.[5][6][7]

[8]

Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3550 - 3200 Strong, Broad O-H Stretch Phenolic Hydroxyl

3100 - 3000 Medium C-H Stretch Aromatic C-H

2960 - 2850 Medium C-H Stretch Methyl C-H

1610 & 1500 Medium-Strong C=C Stretch Aromatic Ring

1250 - 1150 Strong C-F Stretch Aryl-Fluoride

1200 - 1100 Strong C-O Stretch Phenolic C-O

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The following predictions are for a standard Electron Ionization (EI) source.[9]

[10]
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m/z Value
Predicted Relative
Intensity

Ion Identity
Fragmentation
Pathway

144 High [M]⁺
Molecular Ion:

[C₇H₆F₂O]⁺

129 Medium [M - CH₃]⁺
Loss of the methyl

radical.

116 Medium [M - CO]⁺

Loss of carbon

monoxide,

characteristic of

phenols.

101 Medium [M - CH₃ - CO]⁺

Sequential loss of

methyl and carbon

monoxide.

Methodologies and Workflows
Standard Experimental Protocols
While this guide focuses on predicted data, the following outlines standard, field-proven

protocols for acquiring the actual spectra.

NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 10-20 mg of 4,5-Difluoro-2-methylphenol in ~0.6 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).[11]

Tube Transfer: Filter the solution into a 5 mm NMR tube.

Instrument Setup: Insert the sample into a >400 MHz spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve homogeneity.

Acquisition: Acquire a ¹H spectrum (typically 16-32 scans) and a ¹³C{¹H} proton-decoupled

spectrum (typically >1024 scans).
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Processing: Apply Fourier transform, phase correction, and baseline correction to the

acquired Free Induction Decays (FIDs) to obtain the final spectra.

IR (ATR) Spectroscopy Protocol:

Instrument Background: Record a background spectrum of the clean Attenuated Total

Reflectance (ATR) crystal.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Acquisition: Apply pressure with the anvil and collect the sample spectrum (typically

averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background to produce the final absorbance or transmittance spectrum.

Predictive Analysis Workflow
The process of structural verification combines predictive analysis with experimental

confirmation. This workflow ensures a high degree of confidence in the final structure

assignment.
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Theoretical Prediction Phase Experimental Phase

Verification Phase

Propose Structure:
4,5-Difluoro-2-methylphenol

Predict Spectroscopic Data
(NMR, IR, MS)

Based on Chemical Principles

Generate Predicted
Spectra & Data Tables

Compare Predicted Data
with Experimental Data

Synthesize or Procure
Compound

Acquire Experimental Spectra
(NMR, IR, MS)

Process Experimental Data

Match Confirmed?

Structure Verified

Yes

Re-evaluate Structure
or Experimental Data

No

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Prediction and Verification.
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Conclusion
This technical guide provides a detailed predictive overview of the key spectroscopic

signatures of 4,5-Difluoro-2-methylphenol. The predicted ¹H and ¹³C NMR data, with

particular attention to H-F and C-F coupling, the characteristic IR absorption bands, and the

likely mass spectrometric fragmentation patterns, collectively form a robust analytical profile.

Researchers can use this guide to aid in the identification of this compound, interpret

experimentally obtained spectra, and confirm the success of synthetic procedures. The ultimate

validation will always rest on the comparison of these predictions with high-quality experimental

data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1354852#spectroscopic-data-nmr-ir-ms-of-4-5-
difluoro-2-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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